molecular formula C23H32N2O2 B10850319 [17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-methylcarbamate

[17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-methylcarbamate

Cat. No.: B10850319
M. Wt: 368.5 g/mol
InChI Key: NHTWPKUCTUYFEM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MCL-435 typically involves a series of organic reactions. One common method includes the use of fragment-based methods and structure-based design to create potent inhibitors. The synthetic route often involves the use of hydrazine monohydrate and ethyl 2,4-dioxopentanoate in ethanol, followed by various purification steps .

Industrial Production Methods

Industrial production of MCL-435 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography for purification and mass spectrometry for analysis .

Chemical Reactions Analysis

Types of Reactions

MCL-435 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine monohydrate, ethyl 2,4-dioxopentanoate, and various solvents like ethanol. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions include various derivatives of MCL-435, which are then purified and analyzed for their efficacy and potency .

Scientific Research Applications

MCL-435 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C23H32N2O2

Molecular Weight

368.5 g/mol

IUPAC Name

[17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-methylcarbamate

InChI

InChI=1S/C23H32N2O2/c1-24-22(26)27-18-9-8-17-13-21-19-7-2-3-10-23(19,20(17)14-18)11-12-25(21)15-16-5-4-6-16/h8-9,14,16,19,21H,2-7,10-13,15H2,1H3,(H,24,26)

InChI Key

NHTWPKUCTUYFEM-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=CC2=C(CC3C4C2(CCCC4)CCN3CC5CCC5)C=C1

Origin of Product

United States

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